1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine
Description
This compound features a hybrid structure combining a 1,4-benzodioxin moiety, a 1,3,4-oxadiazole ring, a thioacetyl linker, and a 4-phenylpiperazine group. The 1,4-benzodioxin scaffold is known for enhancing metabolic stability and bioavailability, while the 1,3,4-oxadiazole ring contributes to π-π stacking interactions in biological targets . The 4-phenylpiperazine moiety is a common pharmacophore in CNS-active compounds, suggesting possible neuropharmacological applications . Synthesis typically involves nucleophilic substitution between oxadiazole-thiol intermediates and electrophilic acetylated piperazine derivatives under aprotic polar solvents (e.g., DMF), with NaHCO₃ as a base .
Properties
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c27-20(26-12-10-25(11-13-26)16-6-2-1-3-7-16)15-31-22-24-23-21(30-22)19-14-28-17-8-4-5-9-18(17)29-19/h1-9,19H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJQOQLXRQYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cholinesterases . Cholinesterases are enzymes that break down neurotransmitters like acetylcholine in the synaptic cleft, thus terminating the signal transmission. By targeting these enzymes, the compound can potentially influence neural communication.
Mode of Action
The compound interacts with its targets (cholinesterases) by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. As a result, signal transmission across neurons is enhanced.
Biochemical Pathways
The compound primarily affects the cholinergic pathway . By inhibiting cholinesterases, it increases the availability of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle movement, pain responses, and memory and learning functions.
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site in the body.
Result of Action
The inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can have various effects at the molecular and cellular level, depending on the specific neurons involved. For instance, it could enhance muscle contraction, increase pain sensitivity, or improve memory and learning.
Biological Activity
1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure
The compound is derived from a combination of the 2,3-dihydro-1,4-benzodioxin moiety and piperazine. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles to introduce the oxadiazole and thioacetyl groups.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The structure includes a piperazine ring that is substituted with a thioacetyl group linked to an oxadiazole derivative.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown significant inhibition against various enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in conditions like Alzheimer's disease and gastrointestinal disorders respectively.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| 1-{[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl-piperazine | AChE | 2.14 ± 0.003 |
| Related Compounds | Urease | 6.28 ± 0.003 |
The synthesized compounds exhibited IC50 values significantly lower than standard inhibitors, indicating their potential as effective therapeutic agents .
Anticancer Activity
The phenylpiperazine derivatives have been investigated for their anticancer properties. A study on similar compounds demonstrated that certain derivatives exhibited cytotoxicity towards cancer cells while showing reduced toxicity to healthy cells. This selectivity is crucial for developing safer anticancer therapies.
Case Studies and Research Findings
Case Study: Anticancer Evaluation
In a series of experiments evaluating the cytotoxic effects of phenylpiperazine derivatives:
- BS230 , a derivative similar in structure to our compound of interest, showed enhanced cytotoxicity against cancer cell lines compared to doxorubicin.
- Molecular docking studies indicated that these compounds could bind effectively to DNA Topoisomerase II and interfere with cancer cell proliferation .
Research Findings: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds containing the oxadiazole ring:
Comparison with Similar Compounds
Key Compounds:
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
- Structural Difference : Replaces the benzodioxin group with a 3,4-dimethylphenyl substituent.
- Activity : Demonstrated moderate antibacterial activity in vitro, but lower potency than benzodioxin-containing analogs due to reduced π-conjugation .
- Synthesis Yield : 42–55% via similar thiol-acetylation protocols .
1-(2-Nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine
- Structural Difference : Substitutes oxadiazole with thiadiazole and benzodioxin with nitrothiophene.
- Activity : Exhibited higher cytotoxicity (IC₅₀ = 8.2 µM against HeLa cells) but poor selectivity due to nitro group-mediated oxidative stress .
Benzodioxin-Containing Analogs
Key Compounds:
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Structural Difference : Lacks the piperazine group, replacing it with a direct acetamide linkage.
- Activity : Showed superior antibacterial activity (IC₅₀ = 6.8 µM against S. aureus) due to enhanced membrane permeability from the benzodioxin .
- Limitation : Rapid hepatic clearance in pharmacokinetic studies (t₁/₂ = 1.2 h) .
4-{2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-1,3-thiazol-4-yl}phenyl methyl ether
- Structural Difference : Replaces oxadiazole with thiazole and modifies the sulfonyl linker.
- Activity : Potent serotonin receptor affinity (Ki = 0.3 nM) but negligible antimicrobial effects, highlighting the role of oxadiazole in antibacterial targeting .
Heterocycle Substitution Impact
- Oxadiazole vs. Thiadiazole :
- Benzodioxin vs. Phenyl :
- Benzodioxin-containing compounds display 2–3× higher metabolic stability in microsomal assays compared to phenyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
